molecular formula C41H41ClN2O4 B12398685 Cypate (hydrochloride)

Cypate (hydrochloride)

Cat. No.: B12398685
M. Wt: 661.2 g/mol
InChI Key: DRQWRIGXXWTGCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cypate (hydrochloride) is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The process typically involves the use of solvents such as dimethylformamide and catalysts like triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired cyanine dye structure.

Industrial Production Methods

In industrial settings, the production of Cypate (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency . The final product is often purified through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cypate (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions include modified cyanine dyes with enhanced or altered fluorescence properties. These derivatives are often used in specialized imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cypate (hydrochloride) is unique due to its high photostability and specific targeting capabilities. Unlike some other dyes, it has minimal background fluorescence and high signal-to-noise ratio, making it particularly effective for in vivo imaging .

Properties

Molecular Formula

C41H41ClN2O4

Molecular Weight

661.2 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate;hydrochloride

InChI

InChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H

InChI Key

DRQWRIGXXWTGCT-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl

Origin of Product

United States

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